2,2-dimethyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide
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Overview
Description
2,2-Dimethyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide is a synthetic organic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide typically involves the following steps:
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Formation of the Thiazole Ring: : The thiazole ring can be synthesized by reacting α-haloketones with thiourea under acidic conditions. For instance, 2-bromoacetophenone can react with thiourea to form 2-phenylthiazole.
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Substitution Reactions: : The thiazole derivative can then undergo further substitution reactions. For example, methylation of the thiazole ring can be achieved using methyl iodide in the presence of a base like potassium carbonate.
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Amidation: : The final step involves the formation of the amide bond. This can be done by reacting the substituted thiazole with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazole ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
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Reduction: : Reduction reactions can be performed on the carbonyl group of the amide. Lithium aluminum hydride (LiAlH4) is a typical reducing agent used for this purpose.
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Substitution: : Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring. For example, halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), bases (potassium carbonate), and acids (hydrochloric acid).
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced amide derivatives.
Substitution: Halogenated thiazole compounds.
Scientific Research Applications
2,2-Dimethyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide has several applications in scientific research:
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Medicinal Chemistry: : The compound’s thiazole ring is a common scaffold in drug design, contributing to the development of antimicrobial, antifungal, and anticancer agents .
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Organic Synthesis: : It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for screening purposes.
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Material Science: : The compound can be used in the development of new materials with specific electronic or optical properties due to the unique characteristics of the thiazole ring.
Mechanism of Action
The mechanism by which 2,2-dimethyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide exerts its effects depends on its application:
Biological Systems: In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting or activating biochemical pathways. The thiazole ring can mimic natural substrates or inhibitors, leading to therapeutic effects.
Chemical Reactions: In organic synthesis, the compound’s reactivity is influenced by the electron-donating and electron-withdrawing groups attached to the thiazole ring, affecting its behavior in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-Phenylthiazole: Lacks the dimethylpropanamide group, making it less complex but also less versatile in certain applications.
5-Methyl-4-phenylthiazole: Similar structure but without the amide functionality, which limits its use in medicinal chemistry.
2,2-Dimethylpropanamide: Lacks the thiazole ring, reducing its potential for biological activity.
Uniqueness
2,2-Dimethyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide stands out due to the combination of the thiazole ring and the dimethylpropanamide group, providing a unique set of chemical and biological properties. This dual functionality enhances its versatility in various applications, from drug design to material science.
Properties
CAS No. |
6350-30-7 |
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Molecular Formula |
C15H18N2OS |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
2,2-dimethyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C15H18N2OS/c1-10-12(11-8-6-5-7-9-11)16-14(19-10)17-13(18)15(2,3)4/h5-9H,1-4H3,(H,16,17,18) |
InChI Key |
KYZVVIJWWSZLET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C(C)(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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